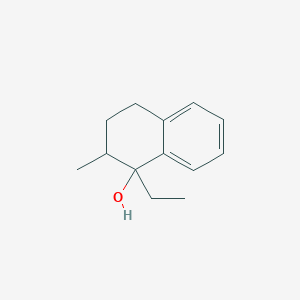
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of tetrahydronaphthalenols It is characterized by a naphthalene ring that is partially hydrogenated and substituted with ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through catalytic hydrogenation of naphthalenols. The process involves the use of suitable catalysts such as nickel or palladium under specific conditions of temperature and pressure to achieve the desired hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors where naphthalenols are subjected to hydrogen gas in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already partially hydrogenated.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted naphthalenols depending on the reagents used.
Applications De Recherche Scientifique
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The ethyl and methyl substitutions can affect the compound’s hydrophobic interactions and overall molecular stability .
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydro-1-naphthol: Lacks the ethyl and methyl substitutions.
Naphthalene, 1,2,3,4-tetrahydro-2-methyl-: Similar structure with a methyl group at a different position.
Uniqueness: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides distinct steric and electronic effects compared to other similar compounds.
Propriétés
Numéro CAS |
5448-23-7 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-ethyl-2-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-3-13(14)10(2)8-9-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 |
Clé InChI |
XNOVQRDWWZNITD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(CCC2=CC=CC=C21)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


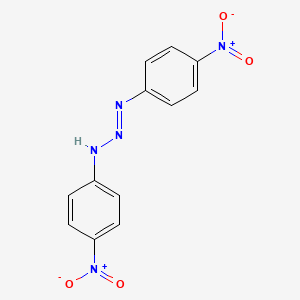
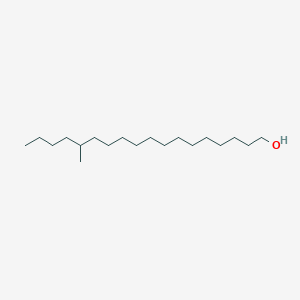
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
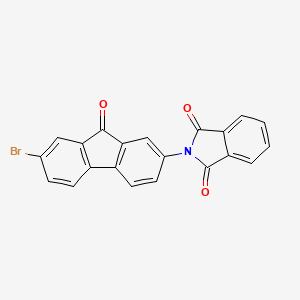
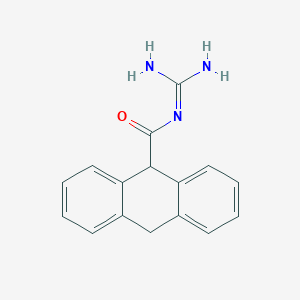
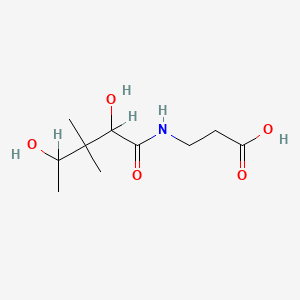

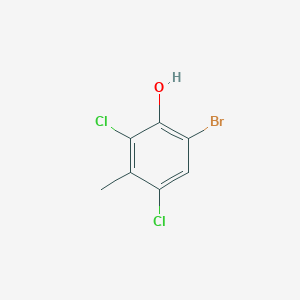
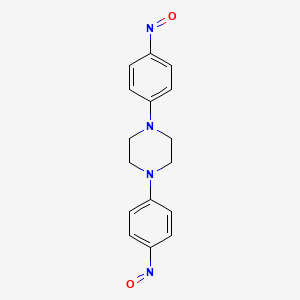
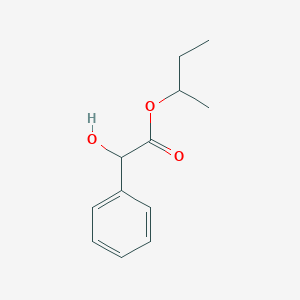


![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
